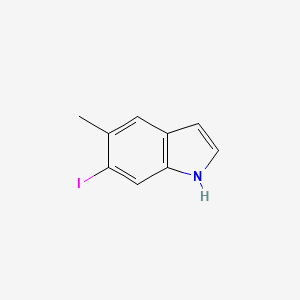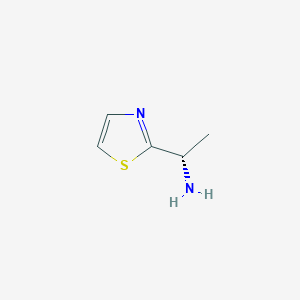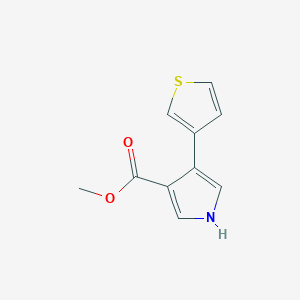
4-(Piperidin-4-ylmethyl)benzamide
Overview
Description
“4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, also known as PBH, is a chemical compound that has gained attention for its potential applications in various fields of research and industry. It has a molecular weight of 254.76 .
Molecular Structure Analysis
The InChI code for “this compound hydrochloride” is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H . This indicates the presence of a benzamide group attached to a piperidine ring.Physical And Chemical Properties Analysis
“this compound hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Gastrointestinal Motility Enhancement
4-(Piperidin-4-ylmethyl)benzamide derivatives have been studied for their potential as gastroprokinetic agents. These compounds, particularly the benzamide derivatives, have shown effectiveness in enhancing gastrointestinal motility. Studies by Sonda et al. (2004) and Itoh et al. (1999) demonstrate the acceleration of gastric emptying and increased frequency of defecation in experimental models, highlighting their potential as novel prokinetic agents (Sonda et al., 2004); (Itoh et al., 1999).
Antibacterial Activity
The benzamide derivatives of this compound, particularly when complexed with metals like copper and cobalt, exhibit significant antibacterial activities. Khatiwora et al. (2013) synthesized metal complexes of these compounds and found enhanced activity against various bacterial strains compared to standard antibiotics (Khatiwora et al., 2013).
Anti-acetylcholinesterase Activity
Derivatives of this compound have been evaluated for their anti-acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Sugimoto et al. (1990) synthesized a series of these derivatives and identified compounds with potent inhibitory effects on AChE, indicating potential applications in treating dementia (Sugimoto et al., 1990).
δ-Opioid Receptor Agonism
Research has also explored the role of this compound derivatives as δ-opioid receptor agonists. These compounds can be used for treating central nervous system indications. Dantzman et al. (2012) highlighted the balance of potency, selectivity, and safety properties of these compounds, identifying clinical candidates for further development (Dantzman et al., 2012).
Anti-Fatigue Effects
Wu et al. (2014) synthesized benzamide derivatives and studied their crystal structures, which have potential applications in identifying binding sites for allosteric modulators of specific receptors. Theyalso evaluated these compounds for their anti-fatigue effects, finding that certain derivatives enhanced the forced swimming capacity in mice, indicating their potential use in combatting fatigue (Wu et al., 2014).
Antitubercular Activity
Revathi et al. (2015) developed novel piperidin-4-imine derivatives of this compound and evaluated their antitubercular activity. Their research showed that these compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Revathi et al., 2015).
Synthesis of Labeled Compounds for Research
Gawell (2003) described the synthesis of carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide. This work is significant for producing labeled compounds that can be used in various research applications, especially in understanding the mechanisms of drug action (Gawell, 2003).
Aggregation Enhanced Emission and Stimuli-Responsive Properties
Srivastava et al. (2017) investigated pyridyl substituted benzamides for their luminescent properties in solutions and solid states. These compounds, including this compound derivatives, exhibited enhanced emission in nano-aggregates and showed multi-stimuli responsiveness, opening avenues for their use in optical and material sciences (Srivastava et al., 2017).
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(Piperidin-4-ylmethyl)benzamide”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-4-ylmethyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Pharmacokinetics
The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of cleaved caspase-3 expression . Additionally, the compound shows significant inhibitory bioactivity in HepG2 cells .
Action Environment
The action of this compound is influenced by the hypoxic environment of tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue can be beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-4-ylmethyl)benzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the notable interactions is with hypoxia-inducible factor 1 (HIF-1) pathways. Studies have shown that derivatives of this compound can activate HIF-1 pathways, leading to the induction of HIF-1α protein and downstream target genes such as p21 . This interaction promotes tumor cell apoptosis by upregulating cleaved caspase-3 and other apoptosis-related proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In HepG2 cells, a type of liver cancer cell line, this compound has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it activates the HIF-1α pathway, leading to changes in gene expression that promote cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as HIF-1α, and induces conformational changes that activate downstream signaling pathways . This compound also inhibits certain enzymes, leading to the accumulation of apoptosis-related proteins and the activation of caspase-mediated cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged activation of apoptosis pathways and inhibition of cell proliferation . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver damage and systemic toxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and activity . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as tumors . The distribution of this compound can influence its therapeutic efficacy and potential side effects, making it crucial to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may guide this compound to its sites of action, enhancing its therapeutic potential .
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNIIJKRNGHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467639 | |
| Record name | 4-Piperidin-4-ylmethyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333795-12-3 | |
| Record name | 4-Piperidin-4-ylmethyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
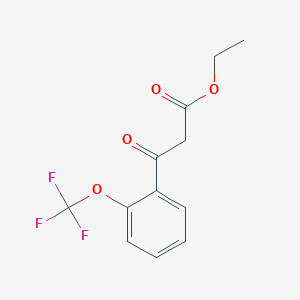
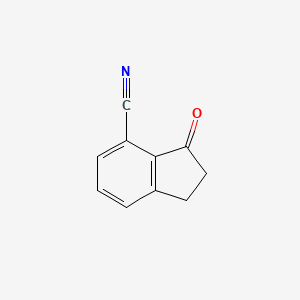

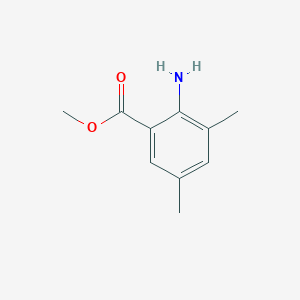
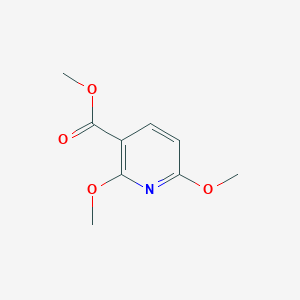
![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
